D-2-Aminobutyric acid

描述

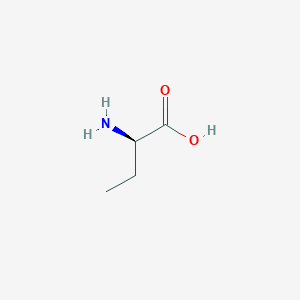

D-2-Aminobutyric acid is a non-proteinogenic amino acid with the molecular formula C4H9NO2. It is an enantiomer of 2-aminobutyric acid and is characterized by its chiral center, which gives it specific optical activity. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and food industries .

准备方法

Synthetic Routes and Reaction Conditions: D-2-Aminobutyric acid can be synthesized through several methods. One common approach involves the enzymatic synthesis using a multi-enzymatic system. This system typically includes L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate dehydrogenase. The process starts with L-threonine, which undergoes deamination to form 2-ketobutyrate. This intermediate is then reductively aminated to produce this compound with high optical purity .

Industrial Production Methods: In industrial settings, this compound is often produced using biocatalytic processes due to their efficiency and environmental benefits. The use of recombinant microorganisms engineered to express the necessary enzymes allows for large-scale production. This method is preferred for its high yield and enantioselectivity .

化学反应分析

Reaction Conditions and Performance:

| Parameter | Value |

|---|---|

| Substrate Concentration | 200 mM l-threonine |

| Temperature | 30–37°C |

| Reaction Time | 20–24 hours |

| Yield | >90% |

| Enantiomeric Excess (ee) | >99% |

| By-Products | CO₂, H₂O |

This method achieves 95% atomic economy by utilizing ammonia generated in the first step for reductive amination, eliminating the need for external ammonia .

Chemical Resolution of Racemic Mixtures

A patent (CN101691334A) describes the resolution of DL-2-aminobutyric acid using tartaric acid derivatives:

- Salt Formation : DL-2-ABA reacts with D-(−)-dibenzoyl tartaric acid in ethanol to form diastereomeric salts.

- Crystallization : The D-2-ABA salt preferentially crystallizes, while the L-form remains in solution.

- Acid Hydrolysis : The isolated salt is treated with hydrochloric acid to yield pure D-2-ABA .

Process Outcomes:

| Step | Yield | Optical Purity (HPLC) | Specific Rotation ([α]D²²) |

|---|---|---|---|

| Salt Formation | 35–40% | 99.6–99.8% | −21.2° to −21.5° |

| Final Product | 30–35% | 99.5–99.8% | −21.2° to −21.5° |

This method is scalable but less atom-economical due to stoichiometric reagent use and waste generation .

Industrial Relevance

科学研究应用

Pharmaceutical Synthesis

D-2-Aminobutyric acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Antibiotics Production : this compound is utilized in the synthesis of antibiotics, contributing to the development of new antimicrobial agents .

- Inhibitors : It is involved in the production of angiotensin-converting enzyme 2 inhibitors and matrix metalloproteinase inhibitors, which are significant in treating cardiovascular diseases and cancer .

- Antiproliferatives : The compound is also used in synthesizing antiproliferative agents that target cancer cell growth .

Synthetic Methods

Recent advancements have focused on developing efficient synthetic methods for this compound:

- Tri-Enzymatic Catalytic System : A novel synthetic method employing a tri-enzymatic system has been developed. This system includes l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase. The process yields over 90% this compound with high enantioselectivity (>99%) using l-threonine as a starting material, demonstrating significant atomic economy and environmental benefits .

| Synthesis Method | Yield | Enantioselectivity | Starting Material |

|---|---|---|---|

| Tri-Enzymatic System | >90% | >99% | l-Threonine |

Clinical Applications

This compound has been investigated for its clinical implications, particularly concerning metabolic health:

- Bone Health : Studies have shown correlations between this compound levels and bone mineral density (BMD). In clinical studies involving older women, variations in aminobutyric acid concentrations were observed between osteoporotic and non-osteoporotic groups, suggesting potential roles in osteoporosis management .

| Study Group | Control Group Concentration (µM) | Osteoporotic Group Concentration (µM) |

|---|---|---|

| Older Women | 0.71–2.24 | 0.38–1.97 |

Biochemical Mechanisms

Research indicates that this compound influences various biochemical pathways:

- Glutathione Homeostasis : It modulates glutathione levels, which are vital for cellular defense against oxidative stress. In animal models, oral administration of this compound resulted in increased myocardial glutathione levels and provided cardioprotective effects against doxorubicin-induced cardiomyopathy .

作用机制

The mechanism of action of D-2-Aminobutyric acid involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as D-amino acid oxidase, which catalyzes its deamination. This interaction can modulate various biochemical pathways, including those involved in neurotransmission and metabolic regulation .

相似化合物的比较

- L-2-Aminobutyric acid

- DL-2-Aminobutyric acid

- 2-Aminoisobutyric acid

Comparison: D-2-Aminobutyric acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its L-enantiomer. Unlike DL-2-Aminobutyric acid, which is a racemic mixture, this compound is optically pure and exhibits higher specificity in biochemical reactions. 2-Aminoisobutyric acid, on the other hand, has a different structural configuration, leading to varied reactivity and applications .

生物活性

D-2-Aminobutyric acid (D-2-AB) is a non-proteinogenic amino acid that has garnered interest due to its potential biological activities, particularly in relation to oxidative stress and cellular metabolism. This article reviews the current understanding of D-2-AB's biological activity, focusing on its role in glutathione homeostasis, protective effects against oxidative damage, and implications for cardiovascular health.

This compound is an isomer of 2-aminobutyric acid, with the molecular formula . It can be synthesized efficiently through an enzymatic cascade reaction from l-threonine, which has been shown to have high atom economy in its production process .

Glutathione Modulation

Recent studies have demonstrated that D-2-AB plays a significant role in modulating glutathione (GSH) levels within cells. GSH is a critical antioxidant that protects cells from oxidative stress. The mechanism by which D-2-AB enhances GSH levels involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

- Cellular Uptake : D-2-AB is transported into cells via amino acid transporters, where it stimulates GSH synthesis.

- AMPK Activation : Upon treatment with D-2-AB, AMPK is activated, leading to increased intracellular GSH levels .

- Oxidative Stress Protection : In vitro studies using H9c2 cardiomyocyte cells have shown that D-2-AB pre-treatment significantly reduces cell death induced by hydrogen peroxide (H₂O₂), highlighting its protective role against oxidative damage .

Case Studies and Experimental Evidence

-

Cardiomyopathy Model : In a murine model of doxorubicin-induced cardiomyopathy, administration of D-2-AB resulted in elevated myocardial GSH levels and protection against cardiac dysfunction. The study found that increased levels of reactive oxygen species (ROS) were associated with elevated D-2-AB concentrations, suggesting a compensatory mechanism to maintain GSH levels under stress conditions .

- Figure 1 : Correlation between D-2-AB levels and cardiac function metrics.

- Table 1 : Summary of experimental findings on GSH levels pre and post D-2-AB treatment.

| Parameter | Control Group | D-2-AB Treated Group |

|---|---|---|

| Plasma GSH Levels (μM) | 10 ± 1 | 25 ± 3 |

| Myocardial GSH Levels (μM) | 15 ± 2 | 30 ± 4 |

| % Fractional Shortening | 35 ± 5 | 55 ± 6 |

Clinical Implications

A clinical study involving patients with atrial septal defect (ASD) revealed that circulating levels of D-2-AB were significantly altered post-surgery. One month after transcatheter closure of ASD, serum levels of D-2-AB decreased to levels comparable to healthy volunteers, indicating its potential as a biomarker for oxidative stress and cardiac health .

常见问题

Basic Research Questions

Q. What are the common synthesis methods for D-2-Aminobutyric acid, and how are they optimized for laboratory-scale production?

this compound is synthesized via enzymatic pathways, such as the tri-enzymatic system using L-threonine deaminase, D-amino acid dehydrogenase, and formate dehydrogenase (FDH) in a buffered solution (pH 9.0). This method achieves high atom economy by coupling reductive amination of 2-ketobutyric acid with NADPH recycling . Optimization involves adjusting enzyme ratios (e.g., 0.7 U EcTAL, 1 U StDAPDH, 2 U FDH) and substrate concentrations (e.g., 100 mM L-threonine, 150 mM ammonium formate) . Alternative approaches include multi-enzyme cascades for chiral purity, critical for peptide synthesis applications .

Q. Which analytical techniques are standard for characterizing this compound purity and stereochemical integrity?

High-performance liquid chromatography (HPLC) with fluorescamine derivatization (e.g., FDAA) is used to quantify enantiomeric excess (ee >98%) . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., NH₂ and COOH), while UV-Vis spectroscopy determines optical properties (cut-off wavelength ~300 nm) . Polarimetry confirms optical activity ([α]²⁰/D = −21 to −19° in H₂O) .

Q. How is this compound applied in peptide synthesis, and what are its advantages over other non-proteinogenic amino acids?

Its chiral β-carbon and short alkyl chain enhance peptide backbone flexibility, making it valuable for designing bioactive peptides. Solid-phase synthesis protocols often employ SMILES-based structural templates (e.g., CCC@@HC(O)=O) to ensure regioselectivity . The ee ≥98% minimizes racemization risks during coupling reactions .

Advanced Research Questions

Q. What catalytic mechanisms explain the improved activity of engineered meso-diaminopimelate dehydrogenase (DAPDH) mutants for this compound synthesis?

Mutants like H227Q and H227N in Symbiobacterium thermophilum DAPDH enhance substrate affinity for alkyl-substituted 2-keto acids. Structural analysis reveals widened active-site pockets, enabling better accommodation of butyryl side chains. Screening with this compound as a substrate validates kinetic improvements (e.g., higher kcat/Km) .

Q. How do conflicting data on enzymatic yields in multi-step synthesis systems arise, and how can they be resolved?

Discrepancies often stem from variations in cofactor recycling efficiency (e.g., NADPH vs. NADH) or pH-dependent enzyme stability. For example, suboptimal FDH activity in tri-enzymatic systems reduces 2-ketobutyric acid conversion rates. Resolution involves real-time monitoring (e.g., HPLC at 2–24 h intervals) and adjusting buffer conditions (e.g., Na₂CO₃-NaHCO₃, pH 9.0) .

Q. What methodologies enable the integration of this compound into third-order nonlinear optical (NLO) materials?

Single crystals of this compound-L-norvaline are grown via slow evaporation at room temperature. Spectroscopic and X-ray diffraction analyses confirm non-centrosymmetric packing, a prerequisite for NLO activity. The crystal’s hyperpolarizability (β) is calculated using density functional theory (DFT), aligning with experimental Z-scan results for applications in photonic devices .

Q. How can researchers mitigate racemization during large-scale peptide synthesis involving this compound?

Use low-temperature (0–4°C) coupling reactions with carbodiimide activators (e.g., EDC/HOBt) to minimize epimerization. Monitoring via chiral HPLC ensures ee retention ≥98%. Peptide cleavage with trifluoroacetic acid (TFA) under inert atmospheres further preserves stereochemical integrity .

Q. Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow SDS guidelines: use PPE (gloves, goggles), store at RT in airtight containers, and avoid inhalation/ingestion. First aid for exposure includes rinsing skin with water for 15 minutes and seeking medical attention if irritation persists .

Q. How do theoretical and experimental approaches synergize in studying this compound’s properties?

Combined DFT calculations and experimental techniques (e.g., Z-scan for NLO) validate molecular hyperpolarizability. This dual approach identifies structure-property relationships, guiding material design for optoelectronic applications .

属性

IUPAC Name |

(2R)-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314996 | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

278 mg/mL | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2623-91-8 | |

| Record name | D-α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。